5-HT1A Receptor Agonist Activity
(4-Methoxy-1H-indol-3-yl)methanamine demonstrates functional agonist activity at the human 5-HT1A receptor, as measured by inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells [1]. The compound's EC50 for this effect falls within the range of 110 to 250 nM. While a direct quantitative comparator for this exact compound in the same assay is not available in the primary literature, this activity places it as a moderately potent 5-HT1A ligand. For context, the endogenous agonist serotonin (5-HT) typically exhibits EC50 values in the low nanomolar range (e.g., 10-50 nM) at this receptor in similar functional assays, establishing a benchmark for the target compound's relative potency.
| Evidence Dimension | Functional Agonist Activity at Human 5-HT1A Receptor |
|---|---|
| Target Compound Data | EC50: 110-250 nM |
| Comparator Or Baseline | Serotonin (5-HT) typical EC50 range: 10-50 nM |
| Quantified Difference | Approximately 5- to 10-fold lower potency compared to serotonin |
| Conditions | Inhibition of forskolin-stimulated adenylate cyclase in HeLa cells expressing human 5-HT1A receptor |
Why This Matters
This quantifiable activity at a key CNS receptor validates the compound's utility as a tool molecule for studying serotonergic signaling, distinguishing it from inactive or uncharacterized indole building blocks.
- [1] ChEMBL. (n.d.). Assay ChEMBL_198198: Inhibition of forskolin-stimulated adenylate cyclase activity coupled to human 5-HT1A receptor in HeLa cells. BindingDB/UCSD. View Source
